![molecular formula C7H18ClNS B13524028 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride](/img/structure/B13524028.png)
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
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Overview
Description
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is an organic compound that features an ethylsulfanyl group attached to a dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with an ethylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
Scientific Research Applications
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The amine group can form hydrogen bonds with various biomolecules, affecting their function. These interactions can modulate biochemical pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
- 3-(Propylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
- 3-(Butylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride
Uniqueness
3-(Ethylsulfanyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to the specific length and structure of its ethylsulfanyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different alkyl chain lengths.
Biological Activity
The biological activity of 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride can be inferred from its structural analogs. Compounds with similar amine structures often interact with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The presence of an ethylsulfanyl group may influence the compound's lipophilicity and ability to cross the blood-brain barrier, thereby impacting its central nervous system (CNS) effects.
Pharmacological Properties
Based on the structure, this compound may exhibit various pharmacological activities:
- Stimulant Effects : Similar compounds have been known to act as stimulants affecting mood and energy levels.
- Potential for Neurotransmitter Modulation : It may modulate neurotransmitter levels, potentially enhancing dopaminergic or noradrenergic signaling.
Safety Profile
While specific toxicity data for 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride is scarce, compounds with similar amine functionalities can exhibit varying degrees of toxicity and side effects depending on their interaction with biological systems.
Related Compounds
Research on structurally similar compounds provides insights into potential biological activities. For instance:
- 3-Chloro-N,N-dimethylpropan-1-amine has been studied for its effects on neurotransmitter systems and has shown potential in modulating synaptic transmission .
In Vivo Studies
Studies involving related amines have demonstrated various biological activities:
Case Studies
Although direct case studies on 3-(Ethylsulfanyl)-2,2-dimethylpropan-1-amine hydrochloride are not available, the following findings from related compounds are noteworthy:
- Neuropharmacological Effects : A study found that similar amine compounds could enhance cognitive functions in animal models by increasing serotonin levels.
- Toxicity Assessments : Certain derivatives have been classified under GHS Dermal Sensitization Category 1A due to their potential to cause skin sensitization .
Properties
Molecular Formula |
C7H18ClNS |
---|---|
Molecular Weight |
183.74 g/mol |
IUPAC Name |
3-ethylsulfanyl-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NS.ClH/c1-4-9-6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H |
InChI Key |
OGDYSIOITHDFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)(C)CN.Cl |
Origin of Product |
United States |
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